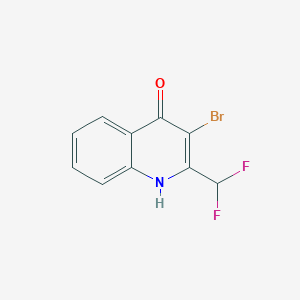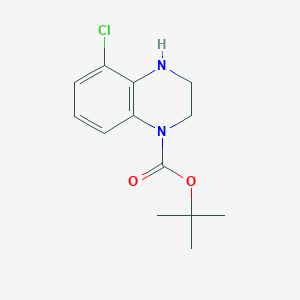
tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate : est un composé chimique appartenant à la famille des quinoxalines. Les quinoxalines sont des composés hétérocycliques contenant un cycle benzénique fusionné à un cycle pyrazine. Ces composés sont connus pour leurs diverses activités biologiques et sont utilisés dans divers domaines, notamment la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate implique généralement les étapes suivantes :
Formation du noyau quinoxaline : Cela peut être réalisé par la condensation d’une o-phénylènediamine avec un composé 1,2-dicarbonyle en conditions acides ou basiques.
Introduction de l’atome de chlore : La chloration peut être effectuée à l’aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.
Formation de l’ester tert-butyle : Le groupe acide carboxylique peut être estérifié à l’aide d’alcool tert-butylique en présence d’un catalyseur acide tel que l’acide sulfurique.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, de synthèse automatisée et de techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, formant potentiellement des N-oxydes de quinoxaline.
Réduction : La réduction peut conduire à la formation de dihydroquinoxalines.
Substitution : Des réactions de substitution halogénée peuvent se produire, où l’atome de chlore est remplacé par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Substitution : Méthylate de sodium, tert-butylate de potassium.
Principaux produits
Oxydation : N-oxydes de quinoxaline.
Réduction : Dihydroquinoxalines.
Substitution : Diverses quinoxalines substituées selon le nucléophile utilisé.
Applications de la recherche scientifique
tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments.
Industrie : Utilisé dans la production de matériaux aux propriétés spécifiques, tels que les polymères et les colorants.
Applications De Recherche Scientifique
tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
Le mécanisme d’action du tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. Les voies exactes impliquées nécessiteraient des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
- tert-Butyl 5-chloroquinoxaline-2-carboxylate
- tert-Butyl 6-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
- tert-Butyl 5-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate
Unicité
Les caractéristiques structurelles uniques du tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate, telles que la position de l’atome de chlore et le groupe ester tert-butyle, peuvent conférer une réactivité chimique et une activité biologique spécifiques qui le distinguent des composés similaires.
Propriétés
Formule moléculaire |
C13H17ClN2O2 |
|---|---|
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
tert-butyl 5-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-8-7-15-11-9(14)5-4-6-10(11)16/h4-6,15H,7-8H2,1-3H3 |
Clé InChI |
SEOBHYALKFPTCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)



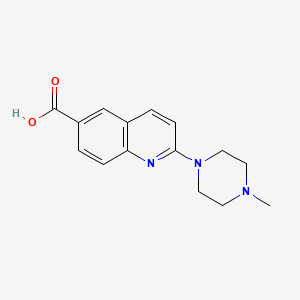
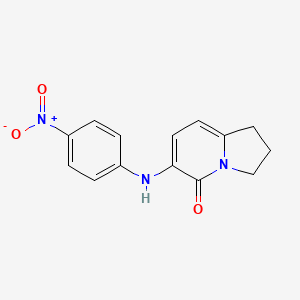
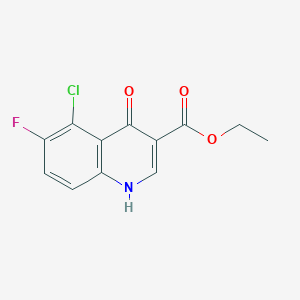
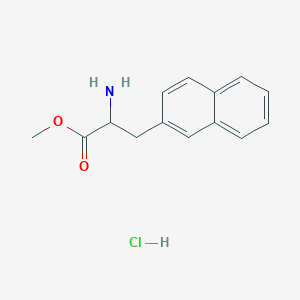


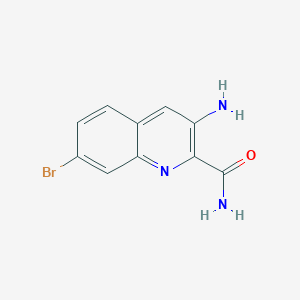
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
![Boronic acid, [4-[2-(dimethylamino)ethoxy]-5-ethyl-2-methoxyphenyl]-](/img/structure/B11849849.png)
